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Compound of Interest

1-Benzyl-1,6-
Compound Name: , )
diazaspiro[3.4]octane

Cat. No.: B582515

For Researchers, Scientists, and Drug Development Professionals
Introduction

1-Benzyl-1,6-diazaspiro[3.4]octane is a spirocyclic diamine with the chemical formula
Ci3HisNz2. Its structure features a benzyl group attached to one of the nitrogen atoms of a
diazaspiro[3.4]octane core, a scaffold of increasing interest in medicinal chemistry due to its
rigid, three-dimensional nature. This document provides a summary of the currently available
chemical and physical properties of this compound. However, a comprehensive experimental
profile, including detailed biological activity and reaction protocols, remains largely unpublished
in publicly accessible literature.

Core Chemical Properties

The primary identification and key computed physicochemical properties of 1-Benzyl-1,6-
diazaspiro[3.4]Joctane are summarized below. It is important to note that the majority of the
available data is computationally derived and awaits experimental verification.

Table 1: Chemical Identifiers and Computed Physicochemical Properties
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Property Value Source
1-benzyl-1,6-
IUPAC Name ) ] PubChem
diazaspiro[3.4]octane
CAS Number 1363381-74-1 PubChem([1]
Molecular Formula Ci3HisN:2 PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
XLogP3 15 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]
Exact Mass 202.146998583 PubChem[1]
Topological Polar Surface Area  15.3 A2 PubChem[1]
Purity 95.0% CymitQuimical2]

Note: The purity value is sourced from a commercial supplier where the product is now listed

as discontinued.

Experimental Data - Gaps in Current Knowledge

A thorough review of scientific literature and chemical databases reveals a significant lack of

experimentally determined data for 1-Benzyl-1,6-diazaspiro[3.4]Joctane. Key experimental

parameters that are essential for drug development and chemical synthesis research, such as:

Melting Point

Boiling Point

pKa

Solubility in various solvents
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» Spectroscopic Data (NMR, IR, Mass Spectrometry)

are not readily available in published resources. While general fragmentation patterns for
amines and benzyl compounds in mass spectrometry are known, specific spectral data for this
compound is absent.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1-Benzyl-1,6-
diazaspiro[3.4]Joctane are not described in the surveyed literature. While general synthetic
strategies for the broader class of diazaspiro[3.4]octanes have been published, a specific and
reproducible protocol for the benzylation of the 1,6-diazaspiro[3.4]octane core to yield the title
compound is not available.

The synthesis of related diazaspiro[3.4]octane analogues has been noted as a challenging
endeavor, with multi-step approaches often required to construct the core spirocyclic system.

Biological Activity and Signaling Pathways

A critical gap in the current knowledge base is the complete absence of information regarding
the biological activity of 1-Benzyl-1,6-diazaspiro[3.4]octane. There are no published studies
detailing its pharmacological effects, potential therapeutic targets, or mechanism of action.
Consequently, no signaling pathways associated with this specific compound have been
described.

The general class of diazaspiro compounds has attracted interest in medicinal chemistry for its
potential to interact with various biological targets, but this has not been specifically
investigated or reported for the 1-benzyl derivative.

Logical Workflow for Future Investigation

To address the current knowledge gaps, a logical experimental workflow would be necessary.
This would involve the synthesis and subsequent characterization of the compound, followed
by a systematic evaluation of its biological properties.

Caption: A proposed experimental workflow for the synthesis, characterization, and biological
evaluation of 1-Benzyl-1,6-diazaspiro[3.4]octane.
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Conclusion

While the basic chemical identity of 1-Benzyl-1,6-diazaspiro[3.4]octane is established
through its CAS number and computed properties, there is a profound lack of in-depth
experimental data. For this compound to be of practical use to researchers, scientists, and drug
development professionals, a comprehensive investigation into its synthesis, physicochemical
properties, and biological activity is required. The information provided herein serves as a
foundational summary of the current, limited knowledge and highlights the significant
opportunities for future research into this novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b582515?utm_src=pdf-body
https://www.benchchem.com/product/b582515?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-1_6-diazaspiro_3.4_octane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-1_6-diazaspiro_3.4_octane
https://cymitquimica.com/products/10-F467748/1363381-74-1/1-benzyl-16-diazaspiro34octane/
https://www.benchchem.com/product/b582515#1-benzyl-1-6-diazaspiro-3-4-octane-chemical-properties
https://www.benchchem.com/product/b582515#1-benzyl-1-6-diazaspiro-3-4-octane-chemical-properties
https://www.benchchem.com/product/b582515#1-benzyl-1-6-diazaspiro-3-4-octane-chemical-properties
https://www.benchchem.com/product/b582515#1-benzyl-1-6-diazaspiro-3-4-octane-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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